Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester
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Overview
Description
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester is a complex organic compound with a unique structure that combines acetic acid, dimethoxyphosphinyl, triethylsilyl, and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of organosilicon reagents and phosphonylation reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form acetic acid and the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl groups, resulting in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields acetic acid and an alcohol, while oxidation can produce carboxylic acids .
Scientific Research Applications
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism by which acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester exerts its effects involves several molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the release of acetic acid and an alcohol.
Oxidation Pathways: The compound can undergo oxidation, resulting in the formation of reactive intermediates that participate in further chemical transformations.
Substitution Reactions: Nucleophilic substitution at the ester or silyl groups can lead to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-[(dimethoxyphosphinyl)oxy]-, methyl ester: This compound shares similar functional groups and undergoes comparable chemical reactions.
Acetic acid, methyl ester: A simpler ester that also undergoes hydrolysis and oxidation reactions.
Uniqueness
Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
Properties
CAS No. |
95826-04-3 |
---|---|
Molecular Formula |
C11H25O6PSi |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-triethylsilyloxyacetate |
InChI |
InChI=1S/C11H25O6PSi/c1-7-19(8-2,9-3)17-11(10(12)14-4)18(13,15-5)16-6/h11H,7-9H2,1-6H3 |
InChI Key |
OXLOXNUSHIOZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(=O)OC)P(=O)(OC)OC |
Origin of Product |
United States |
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